![molecular formula C21H19N3O3 B2666959 2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-(4-propan-2-ylphenyl)acetamide CAS No. 850590-33-9](/img/structure/B2666959.png)

2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-(4-propan-2-ylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

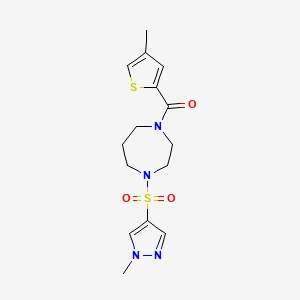

Crystal Structures and Molecular Conformation

Research on compounds structurally related to "2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-(4-propan-2-ylphenyl)acetamide" often involves the study of their crystal structures to understand their conformation and molecular interactions. For example, studies on various 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides reveal molecules with folded conformations, where the pyrimidine ring is inclined to the benzene ring at specific angles, providing insights into the molecular architecture and potential binding interactions (Subasri et al., 2017).

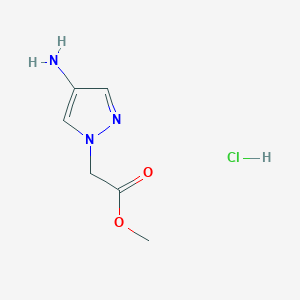

Antitumor and Antifolate Activity

The antitumor and antifolate activities of compounds similar to the target molecule have been extensively studied. These compounds are synthesized to investigate their potential as inhibitors of critical enzymes in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). For instance, research on classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines and their effect on DHFR and TS inhibition showcases the therapeutic potential of these compounds in treating cancer by inhibiting folate metabolism pathways (Gangjee et al., 2000).

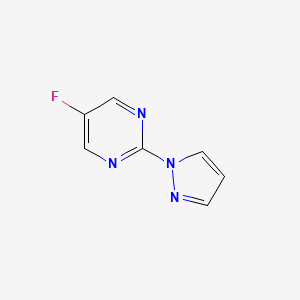

Synthesis and Chemical Modifications

The synthesis and chemical modification of pyrimidine derivatives, including those with benzofuro[3,2-d]pyrimidin structures, are crucial for exploring their biological activities and optimizing their therapeutic properties. Various synthetic approaches are employed to create derivatives with improved potency and selectivity for specific biological targets. Research on the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential is one example of how chemical modifications can tailor the activity of these compounds for specific applications (Deohate & Palaspagar, 2020).

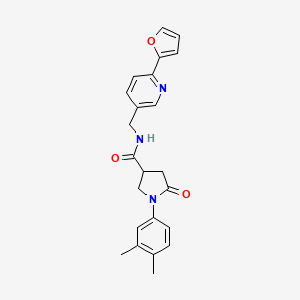

Dual Inhibitors of Key Enzymes

The design and synthesis of compounds that act as dual inhibitors of DHFR and TS are particularly noteworthy. These compounds offer a promising approach for cancer therapy by simultaneously targeting two enzymes critical for nucleotide synthesis and DNA replication in cancer cells. Such dual inhibitors can potentially offer improved efficacy and overcome resistance mechanisms associated with single-target inhibitors. A study on the synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as a dual inhibitor exemplifies this approach (Gangjee et al., 2005).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-13(2)14-7-9-15(10-8-14)23-18(25)11-24-12-22-19-16-5-3-4-6-17(16)27-20(19)21(24)26/h3-10,12-13H,11H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYUDZDDMFWURJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-(4-propan-2-ylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2666877.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2666878.png)

![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one](/img/structure/B2666879.png)

![4,6-dichloro-N-(2-methoxyethyl)-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2666880.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone](/img/structure/B2666885.png)

![4-Methyl-3-[[[1-[2-(2-oxoimidazolidin-1-yl)ethyl]pyrazol-3-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B2666887.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(4-methoxythian-4-yl)methyl]propanamide](/img/structure/B2666890.png)

![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2666896.png)

![8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2666899.png)